molecular formula C16H17N7O B13865556 4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide

4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide

Cat. No.: B13865556
M. Wt: 323.35 g/mol
InChI Key: VLNMBPSHYBXUFL-UHFFFAOYSA-N
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Description

4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopropylamino group, an indazole moiety, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine or indazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or rhodium complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways depend on the biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide
  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H17N7O

Molecular Weight

323.35 g/mol

IUPAC Name

4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide

InChI

InChI=1S/C16H17N7O/c1-8-11-5-4-10(6-13(11)23-22-8)20-16-18-7-12(14(17)24)15(21-16)19-9-2-3-9/h4-7,9H,2-3H2,1H3,(H2,17,24)(H,22,23)(H2,18,19,20,21)

InChI Key

VLNMBPSHYBXUFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)NC3=NC=C(C(=N3)NC4CC4)C(=O)N

Origin of Product

United States

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